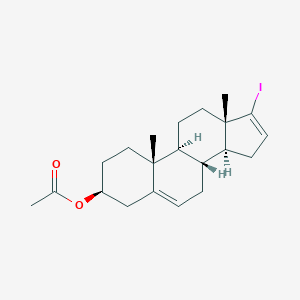

17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29IO2/c1-13(23)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(22)21(17,3)11-9-18(16)20/h4,7,15-18H,5-6,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYWDQNTPMUZEH-ZKHIMWLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475467 | |

| Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114611-53-9 | |

| Record name | (3beta)-17-Iodoandrosta-5,16-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate from Dehydroepiandrosterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate, a key intermediate in the preparation of pharmacologically active steroid compounds such as Abiraterone Acetate.[1][2] The synthesis commences from the readily available steroid precursor, dehydroepiandrosterone (DHEA).

The synthetic route involves a multi-step process, beginning with the formation of a hydrazone derivative of DHEA, followed by an iodination reaction to introduce the vinyl iodide functionality at the 17-position, and concluding with the acetylation of the 3β-hydroxyl group. This guide details the experimental protocols, presents quantitative data in a structured format, and provides visual diagrams of the reaction pathway and experimental workflow to facilitate a thorough understanding of the process.

Overall Synthesis Pathway

The conversion of dehydroepiandrosterone to 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate is a three-step process. The initial step involves the reaction of the ketone at C-17 of DHEA with hydrazine to form the corresponding hydrazone. This is followed by a Shapiro-type reaction where the tosylhydrazone is treated with a base and iodine to yield the 17-iodo-alkene. The final step is the protection of the 3β-hydroxyl group as an acetate.

Caption: Overall reaction scheme for the synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate from DHEA.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data from various sources.

Step 1: Synthesis of Dehydroepiandrosterone-17-hydrazone

The first step is the condensation of the 17-keto group of dehydroepiandrosterone with hydrazine hydrate to form the corresponding hydrazone. This reaction is typically carried out in an alcohol solvent.

Experimental Protocol:

To a stirred solution of dehydroepiandrosterone (1.0 mol) in ethanol (5.0 L), hydrazine hydrate (4.0 mol) is added, followed by a solution of hydrazine sulfate (0.005 mol) in water (20 ml). The mixture is stirred at room temperature. After completion of the reaction (monitored by TLC, typically 5 days), water is added to precipitate the product. The solid is collected by filtration, washed with water and diethyl ether, and then dried in vacuo to yield dehydroepiandrosterone-17-hydrazone as a white crystalline solid.[3]

| Parameter | Value | Reference |

| Starting Material | Dehydroepiandrosterone | [3] |

| Reagents | Hydrazine hydrate, Hydrazine sulfate | [3] |

| Solvent | Ethanol, Water | [3] |

| Molar Ratio (DHEA:Hydrazine Hydrate) | 1 : 4 | [3] |

| Reaction Time | 5 days | [3] |

| Temperature | Room Temperature | [3] |

| Yield | 94% | [3] |

| Product | Dehydroepiandrosterone-17-hydrazone | [3] |

Table 1: Quantitative data for the synthesis of Dehydroepiandrosterone-17-hydrazone.

Step 2: Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol

This key step involves the conversion of the hydrazone intermediate to the vinyl iodide. The reaction is an oxidative iodination, often employing iodine in the presence of a non-nucleophilic base.

Experimental Protocol:

A solution of iodine (0.21 mol) in tetrahydrofuran (THF, 2 L) is cooled to 0°C. To this solution, 1,1,3,3-tetramethylguanidine (0.50 mol) is added. A solution of dehydroepiandrosterone-17-hydrazone (0.10 mol) in THF (750 ml) is then added slowly to the iodine solution over a period of 2 hours, maintaining the reaction temperature at 0°C. After the addition is complete, the mixture is filtered, and the filtrate is concentrated. The resulting oil is heated, cooled, and then dissolved in diethyl ether. The organic phase is washed, dried, and concentrated. The crude product is recrystallized to afford 17-Iodoandrosta-5,16-dien-3β-ol as white crystals.[3]

| Parameter | Value | Reference |

| Starting Material | Dehydroepiandrosterone-17-hydrazone | [3][4] |

| Reagents | Iodine, 1,1,3,3-Tetramethylguanidine | [3][4] |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | [3][4] |

| Molar Ratio (Hydrazone:Iodine:Base) | 1 : 2.1 : 5 | [3] |

| Reaction Time | 2 hours (addition) + workup | [3][4] |

| Temperature | 0°C | [3][4] |

| Yield | 83% - 92.4% | [3][4] |

| Product | 17-Iodoandrosta-5,16-dien-3β-ol | [3][4] |

Table 2: Quantitative data for the synthesis of 17-Iodoandrosta-5,16-dien-3β-ol.

Step 3: Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate

The final step is the acetylation of the 3β-hydroxyl group to yield the target compound. This is a standard protection reaction.

Experimental Protocol:

To a stirred suspension of 17-Iodoandrosta-5,16-dien-3β-ol (10 mmol) in dry diethyl ether (150 ml) containing triethylamine (16 mmol) and a catalytic amount of 4-dimethylaminopyridine (0.1 mmol), acetyl chloride (14 mmol) is added. The mixture is stirred at ambient temperature for 12 hours. A white precipitate of triethylammonium chloride forms during the reaction. The mixture is then filtered, and the filtrate is concentrated to afford the crude product, which is then recrystallized to yield 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate.[3]

| Parameter | Value | Reference |

| Starting Material | 17-Iodoandrosta-5,16-dien-3β-ol | [3] |

| Reagents | Acetyl chloride, Triethylamine, 4-Dimethylaminopyridine | [3] |

| Solvent | Dry Diethyl ether | [3] |

| Molar Ratio (Alcohol:Acetyl Chloride:Base) | 1 : 1.4 : 1.6 | [3] |

| Reaction Time | 12 hours | [3] |

| Temperature | Ambient Temperature | [3] |

| Yield | 84% | [3] |

| Product | 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate | [3] |

Table 3: Quantitative data for the synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, from starting materials to the final purified product.

Caption: A step-by-step workflow diagram for the synthesis of the target compound.

Conclusion

The synthesis of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate from dehydroepiandrosterone is a well-established process that provides a crucial intermediate for the development of steroid-based pharmaceuticals. The protocols outlined in this guide, derived from published literature, offer a solid foundation for researchers in this field. The provided quantitative data allows for easy comparison of reaction conditions and expected outcomes. The visual representations of the synthesis pathway and experimental workflow are intended to provide a clear and concise understanding of the entire process. Careful execution of these steps is essential for achieving high yields and purity of the final product.

References

- 1. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]

- 2. 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate | 114611-53-9 [chemicalbook.com]

- 3. EP0721461B1 - Synthesis of 17-(3-pyridyl) steroids - Google Patents [patents.google.com]

- 4. 17-Iodoandrosta-5,16-dien-3beta-ol synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and synthetic relevance of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate. This compound is a pivotal intermediate in the manufacturing of Abiraterone Acetate, a potent therapeutic agent. This guide consolidates available data on its synthesis, characterization, and chemical significance, offering detailed experimental protocols and workflow visualizations to support research and development efforts.

Chemical Identity and Properties

17-Iodoandrosta-5,16-dien-3β-ol 3-acetate is a synthetic steroidal compound whose importance is intrinsically linked to its role as a precursor to the anticancer drug Abiraterone Acetate.[1][2][3] While it is a well-established intermediate, detailed public data on its specific physical properties are limited. However, extensive data is available for its immediate precursor, 17-Iodoandrosta-5,16-dien-3β-ol.

Table 1: Chemical Identification of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate

| Identifier | Value |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[4] |

| CAS Number | 114611-53-9[2][3] |

| Molecular Formula | C₂₁H₂₉IO₂[3] |

| Molecular Weight | 440.37 g/mol [3] |

| Canonical SMILES | CC(=O)O[C@H]1CC[C@]2(C)[C@H]3CC[C@@]4(C)--INVALID-LINK--[C@@H]3CC=C2C1[4] |

Table 2: Physicochemical and Spectroscopic Data of Precursor 17-Iodoandrosta-5,16-dien-3β-ol (CAS: 32138-69-5)

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₇IO | [5] |

| Molecular Weight | 398.32 g/mol | [5] |

| Melting Point | 169-171 °C (lit. 175-176 °C) | [5][6][7] |

| Boiling Point | 447.5 ± 45.0 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| ¹H NMR (300 MHz, CDCl₃) | δ 0.76 (s, 3H, 18-CH₃), 1.05 (s, 3H, 19-CH₃), 3.50 (br s, 1H, 3α-H), 5.35 (s, 1H, 6-H), 6.14 (s, 1H, 16-H) | [6][7] |

| IR (CHCl₃) cm⁻¹ | 2935, 1371, 1039, 862, 843, 799, 715, 665, 582, 566 | [6][7] |

Synthesis and Experimental Protocols

The primary role of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate is as a key vinyl iodide intermediate in the synthesis of Abiraterone Acetate from Dehydroepiandrosterone (DHEA).[8][9] The overall synthetic pathway involves the formation of a hydrazone, followed by a Barton vinyl iodide reaction and a subsequent Suzuki coupling. The 3β-acetate group is typically present from the starting material, DHEA acetate.

Synthesis of the 17-Hydrazone Intermediate

The initial step involves the conversion of the 17-keto group of Dehydroepiandrosterone Acetate (DHEA-OAc) into a hydrazone. This is a crucial precursor for the subsequent iodination reaction.

Experimental Protocol: Hydrazone Formation

-

To a stirred solution of Dehydroepiandrosterone-3-acetate in ethyl acetate, add hydrazine hydrate at ambient temperature.

-

Heat the reaction mixture to reflux for approximately 10 hours.

-

Monitor the reaction for the conversion of the starting material.

-

Upon completion, cool the mixture and isolate the hydrazone intermediate, which may precipitate from the solution.

-

Purification can be achieved through filtration and washing with a suitable solvent.

Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol (Barton Vinyl Iodide Reaction)

The hydrazone intermediate is converted to the vinyl iodide via the Barton reaction. This reaction uses iodine in the presence of a non-nucleophilic base.[7]

Experimental Protocol: Vinyl Iodide Formation

-

Prepare a solution of iodine in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether.

-

Cool the iodine solution to 0 °C in an ice bath.

-

Add a strong, non-nucleophilic base, such as 1,1,3,3-tetramethylguanidine (TMG), to the cooled iodine solution.[6][7]

-

Separately, dissolve the hydrazone intermediate (from step 2.1) in anhydrous THF.

-

Slowly add the hydrazone solution dropwise to the iodine-base mixture over a period of 2 hours, maintaining the temperature at 0 °C.[6][7]

-

After the addition is complete, allow the reaction to proceed for a short duration.

-

Work-up the reaction by concentrating the mixture under vacuum.

-

The crude product can be purified by cooling to induce precipitation, followed by filtration and drying under vacuum to yield the product as a solid.[6][7]

Note: If starting from the 3β-ol hydrazone, this protocol yields 17-Iodoandrosta-5,16-dien-3β-ol. If the 3β-acetate hydrazone is used, the product would be the target compound, 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate.

Synthesis of Abiraterone Acetate via Suzuki Coupling

The vinyl iodide is then coupled with a pyridine borane derivative in a palladium-catalyzed Suzuki reaction to form Abiraterone, which is subsequently acetylated.[8][9][10]

Experimental Protocol: Suzuki Coupling and Acetylation

-

Dissolve the 17-iodo intermediate in a mixture of THF and methanol.[10]

-

Add diethyl(3-pyridyl)borane and a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride.[9][10]

-

Add an aqueous solution of a base, typically 2M sodium carbonate.[9][10]

-

Heat the biphasic mixture to reflux (approx. 60-70 °C) and stir for several hours until the reaction is complete, as monitored by HPLC or TLC.[10]

-

After cooling, separate the organic phase, wash with brine, and dry over magnesium sulfate.

-

Concentrate the organic layer to obtain crude Abiraterone.

-

For acetylation, dissolve the crude Abiraterone in a suitable solvent like toluene or methylene chloride.[10]

-

Cool the solution to 0-10 °C and add acetic anhydride, followed by a base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]

-

Stir the reaction for several hours at a low temperature.

-

Quench the reaction with water, separate the organic layer, wash, and concentrate to yield crude Abiraterone Acetate, which can be purified by recrystallization.[10]

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the multi-step synthesis of Abiraterone Acetate, highlighting the position of the 17-iodo intermediate.

Caption: Synthetic pathway to Abiraterone Acetate via the 17-iodo intermediate.

Biological Context: Mechanism of Action of Abiraterone

While the 17-iodo intermediate is not biologically active itself, it is critical for synthesizing Abiraterone. Abiraterone is a potent inhibitor of the enzyme CYP17A1, which is essential for androgen biosynthesis. Blocking this pathway is the therapeutic mechanism for treating castration-resistant prostate cancer.

Caption: Abiraterone inhibits CYP17A1, blocking androgen synthesis and prostate cancer growth.

References

- 1. Synthesis and characterization of epoxide impurities of abiraterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate | 114611-53-9 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (3beta)-17-Iodoandrosta-5,16-dien-3-ol Acetate [lgcstandards.com]

- 5. echemi.com [echemi.com]

- 6. 17-Iodoandrosta-5,16-dien-3beta-ol synthesis - chemicalbook [chemicalbook.com]

- 7. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]

- 10. WO2014188445A1 - PROCESS FOR THE PREPARATION OF (3β)-17-(3-PYRIDINYL)ANDROSTA-5,16-DIEN-3-YL ACETATE AND POLYMORPH THEREOF - Google Patents [patents.google.com]

Technical Guide: Spectroscopic and Synthetic Overview of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a summary of the available spectroscopic data and synthetic methodologies related to 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate. It is important to note that while spectroscopic data for the precursor, 17-Iodoandrosta-5,16-dien-3beta-ol, is available, specific experimental spectroscopic data for the 3-acetate derivative is not readily found in the public domain. This guide therefore presents the data for the precursor and provides a likely synthetic route to the target compound based on established chemical transformations.

Spectroscopic Data

Comprehensive spectroscopic data for this compound is not available in published literature. However, data for its immediate precursor, 17-Iodoandrosta-5,16-dien-3beta-ol, has been reported and is summarized below. Researchers can expect characteristic changes in the spectra upon acetylation, notably in the ¹H and ¹³C NMR spectra around the 3-position and the appearance of a carbonyl stretch in the IR spectrum.

17-Iodoandrosta-5,16-dien-3beta-ol

Table 1: ¹H NMR Spectroscopic Data for 17-Iodoandrosta-5,16-dien-3beta-ol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.14 | s | 16-H |

| 5.35 | s | 6-H |

| 3.50 | br s | 3α-H |

| 1.05 | s | 19-CH₃ |

| 0.76 | s | 18-CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz[1][2]

Table 2: IR Spectroscopic Data for 17-Iodoandrosta-5,16-dien-3beta-ol

| Wavenumber (cm⁻¹) |

| 2935 |

| 1371 |

| 1039 |

| 862 |

| 843 |

| 799 |

| 715 |

| 665 |

| 582 |

| 566 |

Mass Spectrometry and ¹³C NMR Data: Experimental Mass Spectrometry and ¹³C NMR data for 17-Iodoandrosta-5,16-dien-3beta-ol are not readily available in the surveyed literature. The molecular formula for the compound is C₁₉H₂₇IO, with a corresponding molecular weight of 398.32 g/mol .[3]

Experimental Protocols

Synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol

The synthesis of the precursor alcohol is a key step. A common method involves the reaction of dehydroepiandrosterone-17-hydrazone with iodine.

Procedure:

-

A solution of iodine (0.21 mol) in tetrahydrofuran (THF, 2L) is prepared and cooled to 0°C in an ice/water bath.[4]

-

To this cooled solution, 1,1,3,3-tetramethylguanidine (0.50 mol) is added.[4]

-

A solution of dehydroepiandrosterone-17-hydrazone (0.10 mol) in THF (750ml) is then added slowly to the iodine solution over a period of approximately 2 hours, ensuring the temperature is maintained at 0°C.[4]

-

Upon completion of the reaction, the mixture is concentrated under vacuum.[1][2]

-

The residue is cooled in an ice bath and then dried under vacuum at room temperature to yield the solid product.[1][2]

Proposed Synthesis of this compound

The acetylation of the 3-beta-hydroxyl group can be achieved using standard laboratory procedures. The following protocol is adapted from the acetylation of a structurally similar steroidal compound.

Procedure:

-

Suspend finely powdered 17-Iodoandrosta-5,16-dien-3beta-ol in a dry, aprotic solvent such as diethyl ether or toluene.

-

Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension with stirring.

-

Cool the mixture in an ice bath and add acetyl chloride dropwise.

-

Allow the reaction to stir at ambient temperature for several hours (e.g., 12 hours) to ensure complete conversion.

-

Upon reaction completion, the resulting precipitate (triethylammonium chloride) can be removed by filtration.

-

The filtrate should be washed with water and saturated sodium bicarbonate solution, then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate, a key intermediate in the synthesis of the anti-prostate cancer drug, Abiraterone Acetate.[1] A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and the development of novel steroidal compounds.

Introduction

17-Iodoandrosta-5,16-dien-3β-ol 3-acetate is a synthetic steroid characterized by an androstane skeleton with key functional groups that give rise to a complex and informative NMR spectrum. These include a C5-C6 double bond, a vinyl iodide at C17, an acetate group at the 3β position, and two angular methyl groups at C18 and C19. The interpretation of its NMR spectra allows for the unambiguous structural confirmation and purity assessment of this important pharmaceutical intermediate.

¹H NMR Spectral Data

The ¹H NMR spectrum of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate is characterized by distinct signals corresponding to the olefinic, methine, methylene, and methyl protons of the steroid framework and the acetate moiety. The chemical shifts are influenced by the anisotropic effects of the double bonds and the electronegativity of the iodo and acetate substituents.

Below is a summary of the expected ¹H NMR chemical shifts. The assignments for the steroidal core are based on the known data for the precursor, 17-Iodoandrosta-5,16-dien-3β-ol, with adjustments for the acetylation at the 3β-position.[2][3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-16 | ~6.14 | s | - |

| H-6 | ~5.35 | d | ~4.8 |

| H-3 | ~4.5-4.7 | m | - |

| H-19 (CH₃) | ~1.05 | s | - |

| H-18 (CH₃) | ~0.76 | s | - |

| OAc (CH₃) | ~2.03 | s | - |

| Other Steroidal Protons | 0.8-2.5 | m | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The presence of the double bonds, the iodine atom, and the acetate group results in a wide dispersion of carbon signals. The chemical shifts for the acetylated compound are estimated based on the known effects of acetylation on the steroid A-ring.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Acetate) | ~170.5 |

| C-5 | ~140.8 |

| C-17 | ~130-135 |

| C-6 | ~121.5 |

| C-16 | ~100-105 |

| C-3 | ~73.8 |

| CH₃ (Acetate) | ~21.4 |

| C-19 (CH₃) | ~19.4 |

| C-18 (CH₃) | ~16.5 |

| Other Steroidal Carbons | 20-60 |

Experimental Protocols

The following provides a generalized methodology for the acquisition of high-quality NMR data for steroidal compounds like 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for steroids.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate using NMR spectroscopy.

Caption: Workflow for NMR data acquisition, processing, and structural elucidation.

References

Mass Spectrometry of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, a key intermediate in the synthesis of pharmaceuticals such as Abiraterone Acetate. Due to the limited availability of public domain mass spectral data for this specific compound, this document presents a predictive analysis based on the known fragmentation patterns of analogous steroidal structures, iodo-organic compounds, and acetylated molecules. This guide offers detailed, adaptable experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, alongside a hypothesized fragmentation pathway to aid in its identification and characterization.

Introduction

This compound is a steroidal compound of significant interest in synthetic medicinal chemistry. Its accurate identification and characterization are crucial for ensuring the purity and quality of active pharmaceutical ingredients derived from it. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. This guide outlines the expected mass spectrometric data and provides robust experimental protocols to facilitate its analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups and steroidal backbone. The following table summarizes the anticipated quantitative data from an Electron Ionization (EI) mass spectrum.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Origin |

| [M]+• | 440.1 | Molecular Ion |

| [M - CH3COOH]+• | 380.1 | Loss of acetic acid from the 3-acetate group |

| [M - I]+ | 313.2 | Cleavage of the C-I bond at position 17 |

| [M - I - CH3COOH]+ | 253.2 | Sequential loss of iodine and acetic acid |

| [C19H27O2]+ | 299.2 | Fragment containing the A, B, and C rings |

| [I]+ | 127.0 | Iodine cation |

Note: The relative abundances are estimations and may vary based on the specific analytical conditions.

Hypothesized Fragmentation Pathway

The fragmentation of this compound under mass spectrometric analysis is expected to follow several logical pathways. The primary cleavage events are anticipated to be the loss of the iodine atom at C-17 and the elimination of the acetate group at C-3. Subsequent fragmentation of the steroid core would lead to the formation of smaller, characteristic ions.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for steroid analysis and may require optimization for specific instrumentation.[1][2][3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. For steroids, derivatization is often necessary to improve their volatility and chromatographic behavior.[1][2][4]

4.1.1. Sample Preparation and Derivatization

-

Extraction: If the analyte is in a complex matrix, perform a liquid-liquid or solid-phase extraction.

-

Solvent Evaporation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Reaction: Cap the vial tightly and heat at 60°C for 1 hour to form the trimethylsilyl (TMS) derivative.

4.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp to 240°C at 10°C/min.

-

Ramp to 300°C at 5°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-600.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for the analysis of thermally labile and less volatile compounds, and it generally does not require derivatization.

4.2.1. Sample Preparation

-

Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean vial for analysis.

4.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 30% B

-

1-10 min: 30-95% B

-

10-12 min: 95% B

-

12.1-15 min: 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

Curtain Gas: 35 psi.

-

Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined based on precursor ion scans and product ion scans of a standard.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Caption: General workflow for the MS analysis of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. The hypothesized fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS/MS serve as a valuable resource for researchers and scientists in the pharmaceutical industry. While the mass spectral data presented is theoretical, it is based on sound chemical principles and provides a strong starting point for the identification and characterization of this important steroidal intermediate. Experimental verification using a pure standard of the compound is recommended to confirm these predictions.

References

- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]

- 2. gcms.cz [gcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For a complex steroidal compound such as 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, IR spectroscopy provides a unique vibrational fingerprint, allowing for its characterization. This guide details the predicted infrared absorption spectrum, a general experimental protocol for its analysis, and a workflow for spectral acquisition.

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum: an acetate ester, two carbon-carbon double bonds (at the 5- and 16-positions), and a vinyl iodide. The androstane steroid framework itself also contributes to a complex series of C-H stretching and bending vibrations.

Predicted Infrared Absorption Data

The table below summarizes the expected characteristic IR absorption bands for this molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| ~3050 - 3010 | Medium | =C-H Stretch | Aromatic/vinylic C-H stretching from the C5=C6 and C16=C17 double bonds. |

| 2970 - 2850 | Strong | C-H Stretch | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the androstane skeleton. |

| ~1735 | Strong | C=O Stretch | Characteristic strong absorption for the carbonyl group of the acetate ester.[3] |

| ~1665 | Medium-Weak | C=C Stretch | Stretching vibration of the C5=C6 double bond within the steroid ring.[3] |

| ~1620 | Medium-Weak | C=C Stretch | Stretching vibration of the C16=C17 vinyl double bond.[3] |

| ~1450 & ~1375 | Medium | C-H Bend | Bending (scissoring and deformation) vibrations of the CH₂ and CH₃ groups. |

| ~1240 | Strong | C-O Stretch | Asymmetric stretching of the C-O-C linkage in the acetate group. This is a very characteristic and strong band for acetates.[3] |

| ~895 | Medium-Strong | =C-H Bend | Out-of-plane bending (wagging) of the vinylic C-H group. The CH₂ wagging mode of vinyl groups is known to appear around this region.[4][5] |

| Below 600 | Medium | C-I Stretch | Carbon-Iodine stretching vibrations typically occur in the far-infrared region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A common and convenient method for obtaining the infrared spectrum of a solid sample like a steroid is Fourier Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

1. Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector or a more sensitive mercury cadmium telluride (MCT) detector.

-

An ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.

2. Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Use the ATR's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the powder and the crystal surface.

3. Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Initiate the scan to collect the sample spectrum. The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

4. Data Processing:

-

The resulting spectrum should be baseline corrected if necessary.

-

An ATR correction may be applied by the software to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining an infrared spectrum using the ATR-FTIR method.

Caption: Workflow for ATR-FTIR Spectroscopy.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.2 Chemical Bonds Vibrate – Analytical Methods in Geosciences [viva.pressbooks.pub]

- 3. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

The Crucial Role of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate in Abiraterone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, marketed as Zytiga, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (CRPC).[1][2] It functions as a potent and selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby depriving prostate cancer cells of the hormonal signals they need to proliferate.[1][3][4] The commercial success and clinical importance of Abiraterone acetate have driven extensive research into efficient and scalable synthetic routes. One of the most prominent methods involves the use of a key vinyl iodide intermediate, 17-Iodoandrosta-5,16-dien-3beta-ol or its acetylated form, 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate.[5][6][7] This document provides an in-depth technical overview of the role of this iodo-intermediate in the synthesis of Abiraterone, detailing the reaction pathways, experimental protocols, and quantitative data.

The Synthetic Pathway via a Vinyl Iodide Intermediate

The synthesis of Abiraterone acetate from the readily available steroid precursor, dehydroepiandrosterone (DHEA) or its 3-acetate form, is a multi-step process.[1][8] A widely adopted route avoids the use of costly triflates by proceeding through a hydrazone and a subsequent vinyl iodide intermediate.[2][9] This pathway is recognized for its efficiency and suitability for large-scale production.[1][2]

The overall transformation can be summarized in four key steps:

-

Hydrazone Formation: Dehydroepiandrosterone 3-acetate is reacted with hydrazine hydrate to convert the 17-keto group into a hydrazone.[1][10]

-

Vinyl Iodide Synthesis: The hydrazone is then treated with iodine in the presence of a strong base to form 17-Iodoandrosta-5,16-dien-3beta-ol.[9][10][11] This is a variation of the Barton vinyl iodide synthesis.[10]

-

Suzuki-Miyaura Coupling: The pivotal step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 17-iodo intermediate and diethyl(3-pyridyl)borane.[9][10][12] This reaction constructs the crucial carbon-carbon bond, attaching the pyridine ring to the steroid core to form Abiraterone.

-

Acetylation: The final step is the acetylation of the 3β-hydroxyl group of Abiraterone to yield the prodrug, Abiraterone acetate.[1][12]

The logical flow of this synthetic route is illustrated below.

Quantitative Data Analysis

The efficiency of each synthetic step is critical for the overall process viability. The table below summarizes reported yields for the key transformations in the synthesis of Abiraterone via the 17-iodo intermediate.

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| Hydrazone Formation | Dehydroepiandrosterone-3-acetate | Hydrazone Intermediate | ~70% (isolated) | --INVALID-LINK--[10] |

| Vinyl Iodide Synthesis | Hydrazone Intermediate | 17-Iodoandrosta-5,16-dien-3β-ol | ~75% - 92.4% | --INVALID-LINK--, --INVALID-LINK--[1][11] |

| Suzuki Coupling & Acetylation (Overall) | Dehydroepiandrosterone | Abiraterone Acetate | 51.9% | --INVALID-LINK--[2] |

| Total Overall Conversion | Dehydroepiandrosterone 3-acetate | Abiraterone Acetate | ~51-55% | --INVALID-LINK--[1] |

Detailed Experimental Protocols

Preparation of the Hydrazone Intermediate

-

Procedure: To a solution of dehydroepiandrosterone-3-acetate (1 equivalent) in a suitable solvent such as anhydrous ethanol or ethyl acetate, hydrazine hydrate (1.4 to 1.5 equivalents) and a catalytic amount of glacial acetic acid are added.[1][10] The mixture is stirred at a controlled temperature (e.g., 20-30°C or reflux) for a specified duration (e.g., 1-10 hours) until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[1][10]

Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol

-

Procedure: Iodine (approximately 2 equivalents) is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether.[11] The solution is cooled to 0°C in an ice bath. A strong, non-nucleophilic base such as 1,1,3,3-tetramethylguanidine (TMG) (approximately 4 equivalents) is added.[1][11] A solution of the hydrazone intermediate (1 equivalent) in THF is then added dropwise to the iodine solution over several hours, maintaining the temperature at 0°C.[11] Upon completion, the reaction mixture is concentrated under vacuum. The crude product is then typically purified to yield the 17-iodo intermediate as a solid.[11]

Suzuki-Miyaura Coupling to form Abiraterone

The Suzuki coupling is the critical C-C bond-forming step. The workflow for this reaction is outlined below.

-

Procedure: In an inert atmosphere, 17-Iodoandrosta-5,16-dien-3β-ol (1 equivalent), diethyl(3-pyridyl)borane (approx. 0.8 equivalents), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (catalytic amount) are suspended in a solvent like tetrahydrofuran (THF).[12] An aqueous solution of a base, typically 2M sodium carbonate, is added to the mixture.[12] The resulting biphasic mixture is heated to reflux (around 70-80°C) and stirred vigorously until the reaction is complete, which can take approximately 50 hours.[9][12] After cooling, the organic phase is separated, washed, dried, and concentrated under vacuum to yield crude Abiraterone.[12]

Acetylation to Abiraterone Acetate

-

Procedure: The crude Abiraterone is dissolved in a suitable solvent like methylene chloride.[12] The solution is cooled (e.g., -5 to 0°C), and acetic anhydride and a base such as triethylamine are added while maintaining the low temperature.[8][12] After the reaction is complete, the mixture is quenched with water, and the organic layer is separated, washed, and concentrated. The crude Abiraterone acetate is then purified, often by recrystallization, to yield the final product.[1]

Conclusion

17-Iodoandrosta-5,16-dien-3beta-ol and its acetylated form are pivotal intermediates in a robust and scalable synthesis of Abiraterone acetate. This pathway, which leverages a key Suzuki-Miyaura coupling reaction, offers a reliable alternative to other synthetic routes, such as those involving triflate intermediates. The detailed protocols and quantitative data presented herein underscore the practical utility of this method for pharmaceutical research and large-scale manufacturing, enabling the consistent production of a vital therapeutic agent for prostate cancer treatment.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. China this compound CAS NO.114611-53-9 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. nbinno.com [nbinno.com]

- 8. WO2014188445A1 - PROCESS FOR THE PREPARATION OF (3β)-17-(3-PYRIDINYL)ANDROSTA-5,16-DIEN-3-YL ACETATE AND POLYMORPH THEREOF - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 [chemicalbook.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Iodination of Androsta-5,16-diene-3β-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the iodination of androsta-5,16-diene-3β-ol, a key intermediate in the synthesis of various steroidal pharmaceuticals.

Introduction

Androsta-5,16-diene-3β-ol is a conjugated steroidal diene that serves as a crucial building block in the synthesis of bioactive molecules. Its iodinated derivative, 17-iodoandrosta-5,16-dien-3β-ol, is a pivotal intermediate for the introduction of various functional groups at the C17 position, enabling the development of novel therapeutics. This document details the underlying electrophilic addition mechanism of its iodination and provides a practical experimental protocol.

Mechanism of Iodination

The iodination of androsta-5,16-diene-3β-ol proceeds via an electrophilic addition mechanism. The conjugated diene system in the D-ring of the steroid is susceptible to attack by an electrophilic iodine species.

The reaction is initiated by the attack of the π-electrons of the C16-C17 double bond on the electrophilic iodine (I⁺), which can be generated from molecular iodine (I₂) in the presence of a base or from other iodinating agents. This initial attack is regioselective, with the electrophile adding to the C16 position. This regioselectivity is governed by the formation of the more stable carbocation intermediate.

The attack at C16 leads to the formation of a resonance-stabilized allylic carbocation, where the positive charge is delocalized between C17 and C15. This delocalization significantly stabilizes the intermediate, favoring this pathway over the formation of a less stable carbocation that would result from an initial attack at C17.

The resonance structures of the allylic carbocation intermediate are shown below:

Solubility Profile of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, a key intermediate in the synthesis of the anticancer drug Abiraterone Acetate. This document is intended for researchers, scientists, and professionals in drug development, offering available solubility data, standardized experimental protocols for solubility determination, and the compound's role in a significant synthetic pathway.

Executive Summary

This compound is a steroid derivative of significant interest in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative information indicates it is slightly soluble in chloroform and ethyl acetate. To provide a useful reference for researchers, this guide also includes quantitative solubility data for structurally similar steroid acetates, namely Prednisone Acetate and 16-Dehydropregnenolone Acetate. Furthermore, this document outlines a detailed, industry-standard experimental protocol for determining the solubility of pharmaceutical intermediates like this compound. Finally, a visual representation of the synthetic workflow leading to Abiraterone Acetate, highlighting the pivotal role of the title compound, is provided.

Solubility Data

Qualitative Solubility of this compound

Limited data suggests that this compound exhibits the following solubility characteristics:

| Solvent | Solubility |

| Chloroform | Slightly |

| Ethyl Acetate | Slightly |

This information is based on available chemical supplier data sheets.

Quantitative Solubility of Structurally Similar Steroid Acetates

To offer a comparative perspective for researchers, the following tables summarize the mole fraction solubility (x) of Prednisone Acetate and 16-Dehydropregnenolone Acetate in various organic solvents at different temperatures. This data can provide insights into the potential solubility behavior of this compound in similar solvent systems.

Table 1: Mole Fraction Solubility (x) of Prednisone Acetate in Various Solvents [1]

| Temperature (K) | Ethanol (x) | Ethyl Acetate (x) | 1,2-Dichloroethane (x) | Methanol (x) | Chloroform (x) |

| 278.15 | 0.00045 | 0.00287 | 0.00315 | 0.00068 | 0.01021 |

| 283.15 | 0.00056 | 0.00345 | 0.00382 | 0.00082 | 0.01185 |

| 288.15 | 0.00069 | 0.00411 | 0.00459 | 0.00099 | 0.01372 |

| 293.15 | 0.00084 | 0.00488 | 0.00547 | 0.00119 | 0.01585 |

| 298.15 | 0.00103 | 0.00576 | 0.00648 | 0.00142 | 0.01827 |

| 303.15 | 0.00125 | 0.00678 | 0.00763 | 0.00169 | 0.02102 |

| 308.15 | 0.00152 | 0.00795 | 0.00895 | 0.00201 | 0.02413 |

| 313.15 | 0.00184 | 0.00929 | 0.01045 | 0.00238 | 0.02765 |

| 318.15 | 0.00222 | 0.01083 | 0.01217 | 0.00282 | 0.03164 |

Table 2: Mole Fraction Solubility (x) of 16-Dehydropregnenolone Acetate in Various Solvents [2]

| Temperature (K) | Methanol (x) | Ethanol (x) | Cyclohexane (x) | Acetone (x) | Ethyl Acetate (x) |

| 278.55 | 0.00132 | 0.00215 | 0.00034 | 0.01421 | 0.01832 |

| 283.45 | 0.00175 | 0.00281 | 0.00045 | 0.01783 | 0.02251 |

| 288.25 | 0.00229 | 0.00363 | 0.00059 | 0.02215 | 0.02753 |

| 293.15 | 0.00298 | 0.00465 | 0.00076 | 0.02734 | 0.03352 |

| 298.35 | 0.00388 | 0.00601 | 0.00100 | 0.03392 | 0.04071 |

| 303.55 | 0.00505 | 0.00778 | 0.00130 | 0.04185 | 0.04943 |

| 308.65 | 0.00656 | 0.01006 | 0.00169 | 0.05153 | 0.05994 |

| 313.45 | 0.00841 | 0.01281 | 0.00218 | 0.06321 | 0.07253 |

| 318.25 | 0.01071 | 0.01620 | 0.00279 | 0.07724 | 0.08761 |

| 323.15 | 0.01353 | 0.02035 | 0.00355 | 0.09413 | 0.10552 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of a compound like this compound, based on the widely accepted saturation shake-flask method.[3][4]

Materials and Equipment

-

Analyte: this compound (solid form)

-

Solvents: A range of high-purity organic solvents of interest.

-

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium, which is typically 24 to 72 hours. Equilibrium is reached when the concentration of the solute in the supernatant does not change significantly over two consecutive time points.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.

-

Visualization of Synthetic Pathway

This compound is a critical intermediate in the multi-step synthesis of Abiraterone Acetate. The following diagram illustrates this experimental workflow.

Caption: Synthesis of Abiraterone Acetate Workflow.

This workflow diagram illustrates the key transformations in the synthesis of Abiraterone Acetate, where this compound serves as a crucial vinyl iodide intermediate.[5][6][7] The initial step involves the formation of a hydrazone from dehydroepiandrosterone 3-acetate. This is followed by an iodination reaction to yield the title compound. The final step is a Suzuki coupling reaction with diethyl(3-pyridyl)borane to introduce the pyridine moiety and form Abiraterone Acetate.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. who.int [who.int]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to the Biological Significance of Iodinated Steroid Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid hormones, the critical regulators of a vast array of physiological processes, are traditionally recognized for their well-defined roles in reproduction, metabolism, and inflammation. However, a lesser-explored facet of steroid biology lies in their iodinated intermediates. While the significance of iodine in thyroid hormone synthesis is well-established, its incorporation into the steroid scaffold can dramatically alter their biological activity, creating a new class of molecules with unique properties and therapeutic potential. This technical guide provides an in-depth exploration of the biological significance of iodinated steroid intermediates, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into their synthesis, their interactions with cellular machinery, and their potential as diagnostic and therapeutic agents.

Core Concepts: The Impact of Iodination on Steroid Function

The introduction of an iodine atom into a steroid molecule can profoundly influence its physicochemical properties, including its size, lipophilicity, and electronic distribution. These alterations, in turn, can modulate the steroid's interaction with its target receptors and enzymes, leading to a range of biological consequences:

-

Altered Receptor Binding Affinity: Iodination can either enhance or decrease the binding affinity of a steroid for its cognate nuclear or membrane receptor. This can lead to agonistic or antagonistic effects, or even novel pharmacological profiles.

-

Modified Enzymatic Metabolism: The presence of iodine can affect the metabolic fate of a steroid, potentially inhibiting or altering the pathways of its degradation and transformation. This can lead to prolonged half-life and altered bioavailability.

-

Novel Biological Activities: Iodinated steroids may exhibit biological activities that are distinct from their non-iodinated parent compounds, opening up new avenues for therapeutic intervention.

-

Radiolabeling for Imaging and Therapy: The availability of radioactive iodine isotopes allows for the development of iodinated steroids as powerful tools for in vivo imaging of receptor distribution and for targeted radiotherapy.

Key Iodinated Steroid Intermediates and Their Biological Roles

This section explores the biological significance of iodinated intermediates across the major classes of steroid hormones.

Iodinated Estrogens

Iodinated estrogens have been the most extensively studied class of iodinated steroids, primarily due to their potential in breast cancer imaging and therapy.

-

Receptor Binding and Activity: Various iodinated estradiol derivatives have been synthesized and shown to retain high binding affinity for the estrogen receptor (ER). For instance, 16α-[¹²⁵I]-iodoestradiol exhibits high-affinity binding to the 8S cytosol receptor. The position of iodination is critical, with derivatives iodinated on the A-ring showing reduced receptor binding compared to those modified at other positions.

-

Radiotracers for Imaging: Radioiodinated estrogens, such as 16α-[¹²³I]-iodoestradiol and 17α-[¹²³I]iodovinylestradiol, have been developed as radiotracers for Single Photon Emission Computed Tomography (SPECT) to visualize ER-positive tumors.[1] These agents can help in the diagnosis, staging, and monitoring of breast cancer.

Iodinated Progestogens

Iodinated progestins are being investigated for their potential in imaging progesterone receptor (PR)-positive tumors, such as certain breast and gynecological cancers.

-

Receptor Binding Affinity: Several iodinated derivatives of progesterone and its synthetic analogs have been synthesized and evaluated for their binding affinity to the progesterone receptor.[2][3] For example, certain 17α-iodovinyl nortestosterone derivatives have shown high binding affinity for the human PR, in some cases even higher than the potent synthetic progestin ORG 2058.[2][3]

-

Potential for Tumor Imaging: The high receptor affinity of these compounds makes their radioiodinated versions promising candidates for the development of imaging agents for PR-positive cancers.[2][3]

Iodinated Androgens

The androgen receptor (AR) is a key target in prostate cancer, and iodinated androgens are being explored for their potential in imaging and therapy of this disease.

-

Androgen Receptor Ligands: Researchers have synthesized iodinated derivatives of potent AR ligands. For instance, replacing the trifluoromethyl group with iodine in arylhydantoin and arylthiohydantoin AR ligands has yielded compounds with high binding affinities (Ki values in the nanomolar range) for the rat AR.[4]

-

Development of SPECT and PET Radioligands: These high-affinity iodinated androgens are being investigated as potential radioligands for SPECT and Positron Emission Tomography (PET) imaging of AR-positive prostate tumors.

Iodinated Corticosteroids

The biological significance of iodinated corticosteroids is a less explored area compared to sex steroids. However, the known anti-inflammatory and metabolic roles of glucocorticoids and mineralocorticoids suggest that their iodinated derivatives could possess unique pharmacological properties.

-

Modulation of Iodine Metabolism: Early studies have shown that corticosteroids like cortisone can influence the metabolism of iodine, affecting its uptake by the thyroid gland.[5][6] This suggests a potential interplay between the adrenal and thyroid axes that could be modulated by iodinated corticosteroids.

-

Potential as Anti-inflammatory Agents: Given the potent anti-inflammatory effects of glucocorticoids, their iodinated analogs may exhibit modified activity or pharmacokinetic profiles, which could be advantageous in certain therapeutic contexts. Further research is needed to explore the anti-inflammatory and receptor-binding properties of iodinated glucocorticoids and mineralocorticoids.

Quantitative Data on Iodinated Steroid Intermediates

The following tables summarize the available quantitative data on the binding affinities of various iodinated steroid intermediates for their respective receptors. This data is crucial for comparing the potency of these compounds and for guiding the design of new derivatives with improved properties.

Table 1: Binding Affinities of Iodinated Estrogens for the Estrogen Receptor (ER)

| Compound | Receptor Source | Assay Type | Binding Affinity (Kd/Ki/IC50) | Reference |

| 16α-[¹²⁵I]-iodoestradiol | Rat uterine cytosol | Radioligand binding | Kd = 0.4 x 10⁻¹⁰ M | |

| 16α-Iodo-17β-estradiol | Not specified | Not specified | Relative Binding Affinity vs. Estradiol: 30.2% | [7] |

Table 2: Binding Affinities of Iodinated Progestins for the Progesterone Receptor (PR)

| Compound | Receptor Source | Assay Type | Relative Binding Affinity (RBA) vs. ORG 2058 | Reference |

| Z-IPG1 | Human MCF-7 cells | Competitive binding | Higher than ORG 2058 | [2][3] |

| E-IPG2 | Human MCF-7 cells | Competitive binding | Higher than ORG 2058 | [2][3] |

| Z-IPG2 | Human MCF-7 cells | Competitive binding | Higher than ORG 2058 | [2][3] |

| IPG3 | Human MCF-7 cells | Competitive binding | Lower than ORG 2058 | [2][3] |

Table 3: Binding Affinities of Iodinated Androgen Receptor Ligands

| Compound Class | Receptor Source | Binding Affinity (Ki) | Reference |

| Arylhydantoins (hydroxybutyl or methyl side-chains) | Rat AR | 0.71 nM < Ki < 11 nM | [4] |

| Arylthiohydantoins (hydroxybutyl or methyl side-chains) | Rat AR | 0.71 nM < Ki < 11 nM | [4] |

| Arylhydantoins (cyanomethyl, methoxyethyl, propenyl side-chains) | Rat AR | 20 nM < Ki < 59 nM | [4] |

Signaling Pathways Modulated by Iodinated Steroid Intermediates

Beyond direct binding to nuclear receptors and subsequent genomic effects, steroids can also elicit rapid, non-genomic signaling. The introduction of iodine can potentially modulate these pathways.

Genomic Signaling

The primary mechanism of action for most steroid hormones is through binding to intracellular nuclear receptors, which then act as ligand-activated transcription factors to regulate gene expression. Iodinated steroids that retain high affinity for these receptors are expected to modulate the same genomic signaling pathways as their parent compounds, although the magnitude and duration of the response may be altered.

Non-Genomic Signaling

Steroid hormones can also initiate rapid signaling cascades from the cell membrane, independent of gene transcription. These non-genomic effects are often mediated by membrane-associated steroid receptors and can involve the activation of various kinase pathways.

-

Progesterone: Progesterone is known to activate non-genomic signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, through membrane progesterone receptors (mPRs).[3][8][9] These rapid signals can influence neuronal function, cell survival, and proliferation.

-

Androgens: Similarly, androgens can trigger rapid, non-genomic signaling through the androgen receptor, leading to the activation of kinase cascades like the Src/Ras/Raf/MEK/ERK pathway.[2][4][10][11][12]

-

Glucocorticoids: Glucocorticoids also exert non-genomic effects, which can be mediated by membrane-bound glucocorticoid receptors (mGCRs) and can lead to rapid changes in cellular function, including modulation of ion transport and kinase activity.[1][13][14][15][16]

The influence of iodination on these non-genomic pathways is an emerging area of research. It is plausible that the altered steric and electronic properties of iodinated steroids could modulate their interactions with membrane receptors and downstream signaling components.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, purification, and biological evaluation of iodinated steroid intermediates.

Synthesis of Iodinated Steroids

The synthesis of iodinated steroids typically involves the introduction of iodine onto the steroid scaffold. Radioiodination for the preparation of radiotracers is a common application.

General Protocol for Radioiodination using the Chloramine-T Method:

This method is widely used for the direct radioiodination of steroids.[16]

-

Reaction Setup: In a reaction vial, combine the steroid substrate dissolved in an appropriate organic solvent (e.g., ethanol, methanol), a solution of radioactive sodium iodide (e.g., Na¹²⁵I), and a phosphate buffer to maintain a neutral pH.

-

Initiation of Iodination: Add a freshly prepared solution of Chloramine-T to the reaction mixture. The Chloramine-T acts as an oxidizing agent, converting the iodide to a more reactive electrophilic iodine species.

-

Reaction Quenching: After a short incubation period (typically a few minutes), quench the reaction by adding a reducing agent, such as sodium metabisulfite, to stop the iodination process.

-

Purification: The radioiodinated steroid is then purified from unreacted iodide and other reaction components. This is commonly achieved using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or column chromatography.

In Vitro Binding Assays

Competitive binding assays are essential for determining the binding affinity of iodinated steroids for their target receptors.

General Protocol for a Competitive Radioligand Binding Assay:

This protocol is adapted from methods used for the androgen receptor and can be applied to other steroid receptors.[1][4][9][13]

-

Receptor Preparation: Prepare a source of the target receptor, such as a purified recombinant receptor protein or a cell lysate from a cell line overexpressing the receptor.

-

Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation and a constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-dihydrotestosterone for the AR).

-

Competition: Add increasing concentrations of the unlabeled iodinated steroid (the competitor) to the wells.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration, precipitation, or scintillation proximity assay (SPA).

-

Quantification: Measure the amount of radioactivity in the bound fraction.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value (the inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Cell-based assays are used to determine the functional activity of iodinated steroids (i.e., whether they act as agonists or antagonists).

General Protocol for a Reporter Gene Assay:

This assay measures the ability of a steroid to activate the transcription of a reporter gene under the control of a hormone-responsive promoter.[14][15]

-

Cell Culture: Use a cell line that endogenously or recombinantly expresses the target steroid receptor and contains a reporter gene construct (e.g., luciferase or β-galactosidase) linked to a hormone response element (HRE).

-

Cell Treatment: Treat the cells with varying concentrations of the iodinated steroid. Include appropriate controls (e.g., vehicle, known agonist, known antagonist).

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a suitable substrate and detection method (e.g., luminometry for luciferase).

-

Data Analysis: Plot the reporter gene activity as a function of the iodinated steroid concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

Iodinated steroid intermediates represent a fascinating and promising area of research with significant potential for advancing our understanding of steroid biology and for developing novel diagnostic and therapeutic tools. While research has primarily focused on iodinated estrogens for breast cancer imaging, the exploration of iodinated progestogens, androgens, and corticosteroids is gaining momentum.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis and biological evaluation of a wider range of iodinated steroid intermediates are needed to establish comprehensive structure-activity relationships.

-

Elucidation of Signaling Pathways: Further investigation into the specific genomic and non-genomic signaling pathways modulated by iodinated steroids is crucial for understanding their mechanisms of action.

-

Development of Novel Radiopharmaceuticals: The development of new radioiodinated steroids with optimized properties (e.g., higher receptor affinity, improved in vivo stability) will be critical for advancing their clinical applications in imaging and therapy.

-

Exploration of Therapeutic Potential: The unique pharmacological profiles of iodinated steroids may offer therapeutic advantages in various diseases, including cancer, inflammatory disorders, and neurological conditions.

This technical guide provides a solid foundation for researchers entering this exciting field. The continued exploration of the biological significance of iodinated steroid intermediates holds the promise of unlocking new scientific insights and innovative medical solutions.

References

- 1. droracle.ai [droracle.ai]

- 2. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. ACTH, cortisone and the metabolism of iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate with various arylboronic acids. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of novel 17-aryl substituted steroidal compounds.[1][2] These products are of significant interest in medicinal chemistry and drug development, particularly in the synthesis of analogues of compounds like Abiraterone Acetate.[3] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for a successful coupling reaction, including catalyst selection, solvent and base optimization, and product purification.

Introduction

The modification of the steroid scaffold is a cornerstone of modern pharmaceutical research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of complex steroidal molecules from simple precursors.[4][5] The Suzuki coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[1][6]

This protocol focuses on the coupling of this compound, a key intermediate that can be synthesized from dehydroepiandrosterone (DHEA). The vinyl iodide at the C-17 position is a reactive handle for the introduction of aryl and heteroaryl moieties, leading to the generation of libraries of novel compounds for biological screening.[7] The 3-beta-acetate group is a common protecting group for the C-3 hydroxyl of the steroid, which is generally stable under typical Suzuki coupling conditions.

Reaction Scheme

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific arylboronic acid used.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous Toluene

-

Degassed Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)